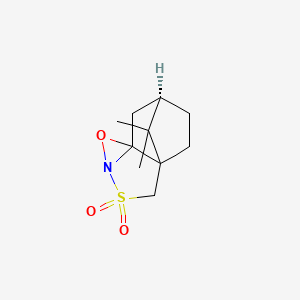

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Description

BenchChem offers high-quality (1R)-(-)-(10-Camphorsulfonyl)oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-(-)-(10-Camphorsulfonyl)oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9?,10?,11?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-PZAWXBCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC13CS(=O)(=O)N4C3(C2)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104372-31-8, 104322-63-6 | |

| Record name | 11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane-3,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Davis reagent chiral auxiliary for asymmetric synthesis

Technical Guide: Asymmetric -Hydroxylation via Davis Reagents and Chiral Auxiliaries

Executive Summary

The introduction of hydroxyl groups at the

This guide details the dual-mode utility of Davis reagents:

-

Substrate Control: Using the achiral Davis reagent on chiral enolates (Evans/Myers auxiliaries).

-

Reagent Control: Using chiral Davis oxaziridines on achiral enolates.

Part 1: The Chemistry of N-Sulfonyloxaziridines[1]

The core of this methodology is the Davis Reagent (typically 2-(phenylsulfonyl)-3-phenyloxaziridine).[1][2][3][4][5][6] Its reactivity stems from the strained three-membered ring and the weak N–O bond, which acts as an electrophilic oxygen source.[7]

The "Active Oxygen" Mechanism

Unlike nucleophilic oxidants (e.g.,

Mechanistic Pathway

The reaction proceeds through a hemiaminal intermediate which spontaneously collapses to release the

Part 2: Modes of Asymmetry

To achieve enantiopure

Substrate Control: Evans Auxiliary + Achiral Davis Reagent

This is the "Gold Standard" for total synthesis due to its predictability.

-

System: Evans Oxazolidinone (or Oppolzer Sultam).

-

Reagent: Achiral 2-(phenylsulfonyl)-3-phenyloxaziridine.[6]

-

Mechanism: The chiral auxiliary forces the enolate into a specific geometry (usually Z-enolate via chelation or dipole minimization). The bulky auxiliary shields one face of the enolate, forcing the oxidant to approach from the unhindered face.

-

Selectivity: Typically

diastereomeric ratio (dr).

Reagent Control: Chiral Davis Oxaziridines

When attaching an auxiliary is not feasible (e.g., late-stage functionalization), chiral oxaziridines derived from camphor are used.

-

Reagent: (+)- or (-)-(Camphorsulfonyl)oxaziridine (CSO).

-

Substrate: Achiral ketone or ester enolates.

-

Selectivity: Variable (60–95% ee), dependent on the steric bulk of the substrate.

Part 3: Experimental Protocols

Protocol A: Asymmetric Hydroxylation using Evans Auxiliary

Objective: Synthesis of syn-

Reagents:

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide) – Preferred over LDA to prevent amine byproducts and ensure consistent aggregation states.

-

Oxidant: 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent).[1][2][3][4][5]

-

Quench: Trimethylphosphite (

) or Camphorsulfonic acid (CSA).

Step-by-Step Workflow:

-

Enolization:

-

Dissolve N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

-

Cool to -78°C .[10]

-

Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

-

Critical: Stir for 30–60 minutes at -78°C to ensure complete formation of the Z-enolate.

-

-

Oxidation:

-

Dissolve Davis Reagent (1.2 – 1.5 equiv) in minimal THF.

-

Add the oxidant solution dropwise to the enolate at -78°C.

-

Observation: The yellow color of the enolate may fade.

-

Stir for 30–60 minutes at -78°C. Monitor by TLC (the sulfonimine byproduct is distinct).

-

-

Quench & Workup:

-

Quench with saturated aqueous

or CSA (2 equiv) at -78°C. -

Warm to room temperature.

-

Partition between EtOAc and water.[4] Wash organic layer with brine, dry over

.

-

-

Purification:

-

The byproduct (sulfonimine) is less polar than the hydroxy-imide. Flash chromatography usually separates them easily.

-

-

Auxiliary Cleavage (Optional):

-

To obtain the

-hydroxy acid: Treat with LiOH/ -

To obtain the

-hydroxy ester: Treat with

-

Protocol B: Data Comparison (Base Selection)

Why NaHMDS?

| Base | Yield | dr (syn:anti) | Notes |

|---|---|---|---|

| NaHMDS | 92% | 98:2 | Standard. Counterion size favors loose ion pair. |

| LiHMDS | 88% | 94:6 | Good, but Li chelation can sometimes alter TS geometry. |

| LDA | 65% | 85:15 | Diisopropylamine can react with the oxidant (side reaction). |

Part 4: Strategic Utility & Decision Matrix

When should you use Davis Reagents over other methods?

Troubleshooting & Optimization

-

Problem: Low conversion.

-

Cause: Enolate decomposition or moisture.

-

Fix: Ensure NaHMDS is fresh. Titrate base. Keep temp strictly at -78°C.

-

-

Problem: Poor diastereoselectivity.

-

Cause: "Leaking" of the enolate geometry (E vs Z) or temp fluctuation.

-

Fix: Switch from LiHMDS to NaHMDS (Sodium enolates are more reactive and often more selective with Davis reagents). Ensure the auxiliary is bulky enough (Valine vs Phenylalanine derived).

-

-

Problem: Sulfonimine contamination.

-

Fix: The sulfonimine is acid-sensitive. A mild acidic wash (1N HCl) during workup can hydrolyze it to the aldehyde and sulfonamide, altering polarity for easier separation.

-

References

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934.

-

Evans, D. A., Morrissey, M. M., & Dorow, R. L. (1985). Asymmetric oxygenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure alpha-hydroxy carboxylic acid derivatives. Journal of the American Chemical Society, 107(14), 4346–4348.

-

Davis, F. A., & Sheppard, A. C. (1989). Applications of N-sulfonyloxaziridines in organic synthesis. Tetrahedron, 45(18), 5703–5742.

-

Gambacorta, A., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2665.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CHEMISTRY [examjobexpertcontent.com]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Davis oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. A simple and efficient method for the preparation of 5-hydroxy-3-acyltetramic acids - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Control in (1R)-(-)-(10-Camphorsulfonyl)oxaziridine Oxidations: A Technical Guide

Executive Summary

This guide details the mechanistic principles, preparation, and application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (commonly referred to as the Davis Reagent). As a chiral electrophilic oxygen source, this reagent is the industry standard for the asymmetric

Structural Basis of Chirality

The efficacy of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine stems from its unique architectural features. The reagent is derived from (1S)-(+)-10-camphorsulfonic acid, retaining the rigid bicyclic terpene framework.

Key Structural Features[1][2][3]

-

The Camphor Scaffold: The bulky [2.2.1] heptane system creates a distinct "blocked" face, forcing approaching nucleophiles to adopt specific trajectories.

-

The Oxaziridine Ring: A strained three-membered C-N-O ring.[1] The oxygen atom is electrophilic due to the electron-withdrawing sulfonyl group attached to the nitrogen.

-

The Sulfonyl Linker: The

group not only activates the oxaziridine oxygen but also places the chiral camphor backbone in proximity to the reaction center, maximizing stereochemical communication.

Stereochemical Configuration

The synthesis of the reagent involves the oxidation of a sulfonimine. This oxidation is highly stereoselective, occurring almost exclusively from the endo face of the C=N bond due to the steric bulk of the gem-dimethyl group at the C7 position of the camphor skeleton. Consequently, the commercially available (1R)-(-) reagent is a single diastereomer.

Mechanistic Pathways: The "Open" Transition State[5][6]

The primary application—

The Mechanism of Action[1][4][5][7][8][9]

-

Enolization: A base (e.g., LDA, NaHMDS) generates the enolate from a ketone, ester, or amide.

-

Nucleophilic Attack (

): The enolate attacks the electrophilic oxygen of the oxaziridine.[2] -

Hemiaminal Intermediate: An unstable hemiaminal anion is formed.

-

Fragmentation: The intermediate collapses to yield the

-hydroxy carbonyl product and a sulfinimine byproduct.[2][3]

Stereochemical Model

Unlike transition metal catalyses that often rely on chelation, the Davis oxidation operates via an open transition state . The stereochemical outcome is dictated by:

-

Enolate Geometry: The

or -

Steric Approach Control: The enolate approaches the oxaziridine from the "least hindered" face (the face opposite the bulky camphor bridge).

Figure 1: Mechanistic flow of the Davis oxidation.[3] The reaction is driven by the release of ring strain in the oxaziridine and the formation of a stable sulfinimine.

Application: Asymmetric -Hydroxylation[2][3][8][10]

This is the "Gold Standard" utility of the reagent. The reaction is highly sensitive to the counter-ion of the base and the solvent, which influence the aggregation state of the enolate.

Comparative Selectivity Data

The following table summarizes typical enantiomeric excess (

| Substrate Class | Enolate Type | Base / Additive | Typical Yield | Typical | Selectivity Driver |

| Esters | Lithium ( | LDA / THF | 75-90% | > 90% | |

| Amides | Lithium ( | LDA / THF | 80-95% | > 90% | |

| Ketones | Lithium | LDA / THF | 60-85% | 40-75% | Variable enolate geometry |

| Ketones | Sodium | NaHMDS / THF | 65-85% | 70-95% | Tighter ion pairing |

| Sodium | NaH / Toluene | 80-95% | > 95% | Chelation control possible |

Note: The addition of HMPA (Hexamethylphosphoramide) or DMPU is often required for ketone enolates to disrupt aggregates and improve

Experimental Protocol: Synthesis & Oxidation

While the reagent is commercially available, it is expensive. Large-scale applications often require in-house synthesis.

Part A: Preparation of the Reagent

Reaction Sequence:

-

Chlorination: (1S)-(+)-10-Camphorsulfonic acid

Sulfonyl chloride ( -

Amidation: Sulfonyl chloride

Sulfonamide ( -

Imine Formation: Sulfonamide + Benzaldehyde

Sulfonimine (Amberlyst 15 cat.). -

Oxidation: Sulfonimine

Oxaziridine (Oxone,

Figure 2: Step-by-step synthesis of the Davis Reagent. The final oxidation step determines the stereochemistry of the oxaziridine ring.

Part B: General Protocol for Enolate Hydroxylation

Objective:

-

Enolate Generation:

-

Flame-dry a flask under Argon. Add THF and diisopropylamine (1.1 equiv).

-

Cool to -78°C. Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA. -

Add the ketone (1.0 equiv) in THF dropwise over 10 min. Stir at -78°C for 1 hour.

-

(Optional) Add HMPA (2.0 equiv) if the substrate is a ketone prone to aggregation.

-

-

Oxidation:

-

Dissolve (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 equiv) in THF.

-

Add the oxidant solution to the enolate at -78°C.

-

CRITICAL: Monitor the temperature. An exotherm can erode enantioselectivity.

-

-

Quench & Workup:

-

Stir for 2-3 hours at -78°C. Monitor by TLC (disappearance of starting material).

-

Quench with saturated aqueous

. -

Extract with diethyl ether. The byproduct (sulfinimine) is less polar and can often be separated by chromatography.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolate decomposition or moisture. | Ensure strictly anhydrous conditions. Use fresh LDA. |

| Low | Enolate aggregation or wrong temperature. | Add HMPA/DMPU. Ensure temp stays below -70°C during addition. |

| No Reaction | Steric bulk of substrate. | Switch to a less bulky base (e.g., KH) or warm slightly to -40°C (risk to |

| Byproduct Contamination | Sulfinimine co-elution. | Wash crude mixture with dilute acid (hydrolyzes sulfinimine to sulfonamide, changing polarity). |

References

-

Mechanism of Oxidation: Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. "Oxidation of Enolates with 2-Sulfonyloxaziridines."[3] J. Org.[5][3][6][7][8] Chem.1984 , 49, 3241–3243.[3] Link

-

Enolate Oxidation Details: Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S.[4][3][6][7] "Chemistry of Oxaziridines. 14. Asymmetric Oxidation of Ketone Enolates Using Enantiomerically Pure (Camphorylsulfonyl)oxaziridine." J. Am. Chem. Soc.[5][4][3][6][7]1990 , 112, 6679–6690.[4][3][6] Link

-

Reagent Synthesis: Towson, J. C.; Weismiller, M. C.; Lal, G. S.; Sheppard, A. C.; Davis, F. A. "Synthesis of (1R)-(+)- and (1S)-(-)-10-Camphorsulfonyl Oxaziridine." Organic Syntheses1990 , 69, 158. Link

-

Review of Applications: Davis, F. A.; Chen, B. C.[5][4][2][3][6] "Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines." Chem. Rev.[6]1992 , 92, 919–934. Link

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis Oxidation [organic-chemistry.org]

- 4. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability and Handling of N-Sulfonyloxaziridines in Solution

Executive Summary

N-Sulfonyloxaziridines, most notably the Davis Reagent (2-benzenesulfonyl-3-phenyloxaziridine) and its chiral camphorsulfonyl analogs, are powerful, aprotic electrophilic oxygen-transfer reagents. Unlike peracids (e.g., mCPBA), they are neutral and generally do not produce acidic byproducts, making them indispensable for sensitive substrates.

While the crystalline solids are remarkably stable, their stability in solution is governed by specific thermodynamic and kinetic parameters. This guide details the decomposition mechanisms, solvent compatibility, and rigorous handling protocols required to maintain reagent integrity in drug discovery and process chemistry workflows.

Part 1: Chemical Nature & Stability Profile

The Stability Paradox

N-Sulfonyloxaziridines possess a strained three-membered C-N-O ring. Despite this strain, the electron-withdrawing sulfonyl group stabilizes the nitrogen, preventing the rapid inversion and decomposition seen in simple N-alkyl oxaziridines.

-

Solid State: Stable, crystalline solids. The Davis reagent (mp 92–94 °C) and (camphorsulfonyl)oxaziridine (mp 165–167 °C) can be stored for months to years at 0–5 °C without significant titer loss.

-

Solution State: Metastable. In solution, they are kinetically stable at room temperature in aprotic solvents but susceptible to specific decomposition pathways triggered by heat, protic environments, or trace metal impurities.

Decomposition Pathways

Understanding how these reagents fail is critical for troubleshooting.

-

Thermal Rearrangement (Isomerization): At elevated temperatures or in the presence of radical initiators/transition metals, the oxaziridine ring rearranges to a thermodynamically more stable isomeric N-sulfonyl amide . This is the primary non-productive decay pathway.

-

Hydrolysis (Acid/Base):

-

Acidic Media: Protonation of the ring oxygen or nitrogen accelerates ring opening, leading to the formation of the corresponding aldehyde/ketone and sulfonamide.

-

Basic Media: Generally stable to weak bases (hence their use in enolate oxidations), but strong nucleophiles will attack the oxygen (intended reaction) or the sulfur/carbon (side reactions).

-

-

Photochemical Decomposition: Exposure to UV light can trigger N-O bond homolysis, leading to radical decomposition products.

Comparative Stability Data

| Reagent Class | Representative Compound | Solid Stability | Solution Stability ( | Primary Risk |

| Davis Reagent | 2-(Phenylsulfonyl)-3-phenyloxaziridine | High (Years at 4°C) | > 2 weeks (CDCl | Thermal rearrangement |

| Camphorsulfonyl | (+)-(2R,8aS)-(Camphorsulfonyl)oxaziridine | High (Years at 4°C) | > 4 weeks (MeCN, 4°C) | Steric bulk enhances stability |

| N-Alkyl | 2-tert-butyl-3-phenyloxaziridine | Low (Days/Weeks) | Hours to Days | Nitrogen inversion/Hydrolysis |

Note on "Vedejs Reagent": While Edwin Vedejs is a prominent figure in oxidation chemistry (specifically the MoOPH reagent for enolate hydroxylation), the N-sulfonyloxaziridines are distinct. Confusion often arises because Vedejs validated the Organic Syntheses procedure for the Davis reagent. Ensure you are using the correct oxidant protocol.[3]

Part 2: Solvent Compatibility & Storage Protocols[4]

Solvent Selection Matrix

The choice of solvent dictates the shelf-life of the reagent in solution.

-

Preferred (Green Zone): Dichloromethane (DCM), Chloroform (CHCl

), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).-

Why: Aprotic, non-nucleophilic. MeCN is excellent for polar substrates; DCM/CHCl

are standard for general use.

-

-

Caution (Yellow Zone): Tetrahydrofuran (THF), Diethyl Ether.

-

Why: While often used, THF can contain peroxides or stabilize metal ions that catalyze decomposition. Use anhydrous, inhibitor-free THF.

-

-

Avoid (Red Zone): Alcohols (MeOH, EtOH), Water (unless pH > 9 and short duration), Amines.

-

Why: Protic solvents can facilitate solvolysis over long periods. Amines will be oxidized (N-oxidation) by the reagent.

-

Standard Operating Procedure (SOP) for Storage

Protocol: Preparation of Stable Stock Solutions

-

Glassware: Use oven-dried glassware. Crucial: Avoid using metal spatulas for weighing; use porcelain or glass to prevent trace metal contamination (Fe/Cu) which catalyzes rearrangement.

-

Solvent: Use HPLC-grade, dry Acetonitrile or DCM.

-

Dissolution: Dissolve the crystalline solid at room temperature. Do not heat to accelerate dissolution.

-

Storage:

-

Store in amber glass vials (UV protection).

-

Seal with Teflon-lined caps (prevent leaching of plasticizers).

-

Temperature: 2–8 °C (Refrigerator) is optimal. -20 °C is acceptable but ensure no water condensation upon warming.

-

-

Validation: Check titer via iodometric titration or NMR (integration of methine proton vs. internal standard) before critical use if stored > 1 month.

Part 3: Mechanistic Visualization

Decomposition vs. Reactivity Pathways

The following diagram illustrates the competing pathways: the productive Oxygen Transfer (SN2) versus the destructive Thermal Rearrangement.

Figure 1: Competing reaction pathways. The productive path (Green) involves nucleophilic attack on oxygen. The decomposition path (Red) is triggered by heat or metals, leading to rearrangement.

Decision Tree: Handling & Solvent Choice

Figure 2: Decision matrix for solvent selection and critical handling warnings.

Part 4: Experimental Protocols

Kinetic Stability Assay (Self-Validating Protocol)

Before committing valuable intermediate to an oxidation step, validate the reagent stability in your specific solvent system.

Objective: Determine

-

Preparation: Dissolve Davis reagent (26 mg, 0.1 mmol) in the deuterated solvent of choice (0.6 mL, e.g., CDCl

, CD -

Internal Standard: Add 1,3,5-trimethoxybenzene (5 mg) as an inert internal standard.

-

T0 Measurement: Acquire

H NMR. Integrate the oxaziridine methine proton ( -

Incubation: Store the NMR tube under the intended reaction conditions (e.g., 25 °C or 40 °C).

-

Monitoring: Acquire spectra at 1h, 4h, 12h, 24h.

-

Analysis: Plot

vs. time. A linear decay indicates first-order decomposition.-

Acceptance Criteria: >98% remaining after 4h for a standard batch reaction.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Reagent decomposed to sulfonamide. | Check reagent mp (should be sharp 92-94°C). Re-crystallize from EtOAc/Pentane. |

| Exotherm upon addition | Rapid decomposition or side reaction. | Cool reaction to -78°C. Add reagent as a solution, not solid. |

| Color Change (Yellowing) | Formation of imine/hydrolysis products. | Reagent is aging. Check pH of aqueous workup (keep neutral). |

| Incomplete Conversion | Moisture deactivating enolate (if applicable). | Ensure solvent is anhydrous. Oxaziridine itself is water-tolerant but enolates are not. |

References

-

Davis, F. A., & Sheppard, A. C. (1989). "Applications of oxaziridines in organic synthesis." Tetrahedron, 45(18), 5703–5742. Link

-

Vishwakarma, L. C., Stringer, O. D., & Davis, F. A. (1988). "(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine." Organic Syntheses, 66, 203. Link

-

Towson, J. C., Weismiller, M. C., Lal, G. S., Sheppard, A. C., & Davis, F. A. (1990). "(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine."[2] Organic Syntheses, 69, 158.[2] Link

-

Jennings, W. B., et al. (2014). "Advances in the Chemistry of Oxaziridines." Chemical Reviews, 114(16), 8140–8181. Link

-

Sandrinelli, F., Perrio, S., & Beslin, P. (1999).[4][5] "A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates."[4][5] Organic Letters, 1(8), 1107–1109. Link

Sources

introduction to asymmetric alpha-hydroxylation of carbonyls

Precision Oxidation: A Technical Guide to Asymmetric -Hydroxylation of Carbonyls

Part 1: The Strategic Imperative

In the architecture of modern drug discovery, the

For the synthetic chemist, introducing a hydroxyl group adjacent to a carbonyl is not merely an oxidation; it is a test of stereocontrol. The challenge lies in the inherent acidity of the

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for executing these transformations with high enantiomeric excess (ee) and chemical yield. We will focus on the two most robust methodologies: Organocatalytic

Part 2: Mechanistic Foundations

To control the reaction, one must control the intermediate. The two primary pathways for asymmetric induction rely on distinct reactive species:

-

Enamine Catalysis (Organocatalysis): Utilizes chiral amines (e.g., L-Proline) to generate a nucleophilic enamine in situ, which attacks an electrophilic oxygen source.

-

Metal/Enolate Chemistry: Utilizes a pre-formed metal enolate (Li, Na, Ti) controlled by a chiral ligand or a chiral oxidant (Davis Oxaziridine).

The Electrophile Problem

Standard molecular oxygen (

-

Nitrosobenzene (PhNO): The gold standard for organocatalysis. It reacts to form an

-aminoxy intermediate, which is subsequently cleaved to the alcohol. -

N-Sulfonyloxaziridines (Davis Reagents): Stoichiometric oxidants that transfer oxygen directly to enolates.

Part 3: Organocatalytic -Hydroxylation (The Proline Route)

This approach is preferred for aldehydes and ketones due to its operational simplicity and high enantioselectivity.

The Mechanism: Enamine Activation

The reaction proceeds via the "Hajos-Parrish-Eder-Sauer-Wiechert" lineage of mechanism but adapted for oxidation.

-

Condensation: L-Proline condenses with the carbonyl to form an iminium ion, which tautomerizes to the nucleophilic Enamine .

-

O-Attack: The enamine attacks the oxygen of nitrosobenzene (the hard electrophile center) rather than the nitrogen. This is the stereodefining step.

-

Hydrolysis: The iminium intermediate hydrolyzes to release the catalyst and the

-aminoxy carbonyl. -

Reduction: The N-O bond is cleaved (typically in situ or in a second step) to reveal the

-hydroxyl group.

Visualization: The Catalytic Cycle

Figure 1: The L-Proline Catalytic Cycle for

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of (R)-2-hydroxycyclohexanone via Proline Catalysis. Rationale: This protocol uses nitrosobenzene as the oxidant.[1] The "self-validating" aspect comes from the color change (green to yellow/orange) and the specific workup that prevents N-O bond reformation.

Materials

-

Cyclohexanone (1.0 equiv)

-

Nitrosobenzene (1.0 equiv)

-

L-Proline (10-20 mol%)

-

Solvent: DMSO (Dimethyl sulfoxide) is critical for high ee in this specific transformation.

-

Reduction agent:

(for diol) or

Step-by-Step Workflow

-

Catalyst Loading: Dissolve L-Proline (20 mol%) in DMSO at room temperature. Ensure complete solvation to establish the homogeneous catalytic system.

-

Checkpoint: If proline does not dissolve, add a minimal amount of water, but be aware this may lower ee slightly.

-

-

Substrate Addition: Add cyclohexanone (1 equiv) and stir for 15 minutes. This allows the pre-equilibrium formation of the enamine species.

-

Oxidation (The Critical Step): Cool the reaction to 0°C. Add nitrosobenzene (1 equiv) slowly over 10 minutes.

-

Observation: The reaction mixture will turn green (nitroso monomer) and then slowly fade to orange/yellow as the electrophile is consumed.

-

Time: Stir for 1-2 hours. Monitor by TLC. The disappearance of the green color is a visual indicator of conversion.

-

-

Workup A: Synthesis of Diol (Reductive Quench)

-

Add dry methanol and excess

directly to the reaction mixture at 0°C. -

Why? This reduces the aldehyde/ketone and cleaves the N-O bond in one pot, locking the stereocenter and preventing racemization.

-

-

Workup B: Synthesis of

-Hydroxy Ketone (Non-reductive)

Data & Optimization Table

| Parameter | Recommendation | Effect on Outcome |

| Solvent | DMSO or | DMSO favors higher ee (via H-bonding transition state); |

| Temperature | 0°C to -20°C | Lower temps increase ee but drastically slow reaction. 0°C is the optimal balance. |

| Catalyst | L-Proline | High ee for ketones.[9][10] For aldehydes, consider MacMillan Imidazolidinones. |

| Oxidant | Nitrosobenzene | High reactivity. Warning: Potentially carcinogenic; handle in fume hood. |

Part 5: Reagent-Controlled Oxidation (Davis Oxaziridines)

For substrates that cannot form enamines (e.g., esters, amides) or when transition metal catalysis is preferred, Davis Oxaziridines (N-sulfonyloxaziridines) are the reagents of choice.

Mechanism[2][3][4][5][6][7]

-

Enolization: A strong base (LDA or NaHMDS) generates the metal enolate at -78°C.

-

Oxidation: The enolate attacks the oxaziridine oxygen.

-

Result: The sulfonylimine byproduct is inert, and the

-hydroxy product is formed directly (no N-O cleavage step needed).

Key Advantage: This method is strictly stoichiometric and allows for the hydroxylation of esters and amides , which are difficult to access via proline catalysis.

Part 6: Troubleshooting & Decision Matrix

Common Failure Points

-

Racemization: The product

-hydroxy ketone is chemically labile. It can tautomerize to the enediol.-

Fix: Keep the product cold. If possible, reduce immediately to the 1,2-diol (which is stereochemically stable) or protect the alcohol as a silyl ether or acetate immediately after isolation.

-

-

Regioselectivity: In unsymmetrical ketones, oxidation can occur on either side.

-

Fix: Proline catalysis generally favors the more substituted carbon (thermodynamic enamine). For kinetic control (less substituted side), use LDA/-78°C followed by Davis Oxaziridine.

-

Method Selection Logic

Figure 2: Strategic Decision Matrix for Method Selection.

References

-

Momiyama, N., & Yamamoto, H. (2004). Enantioselective O-Nitroso Aldol Reaction of Tin Enolates. Journal of the American Chemical Society.[1][6][8][11][12] [Link]

-

Zhong, G. (2003). A Facile and Rapid Route to Highly Enantiopure 1,2-Diols by Novel Catalytic Asymmetric α-Aminoxylation of Aldehydes. Angewandte Chemie International Edition. [Link]

-

Hayashi, Y., Yamaguchi, J., Hibino, K., & Shoji, M. (2003). Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Ketones. Tetrahedron Letters. [Link]

-

Davis, F. A., & Chen, B. C. (1992).[6] Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews. [Link]

-

Brown, S. P., Brochu, M. P., Sinz, C. J., & MacMillan, D. W. C. (2003). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society.[1][6][8][11][12] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Origins of selectivities in proline-catalyzed alpha-aminoxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 6. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

Methodological & Application

Application Notes & Protocols: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine in Natural Product Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Asymmetric Hydroxylation

In the competitive landscape of natural product synthesis and drug development, the precise installation of stereocenters is a critical determinant of success. Nature's biological activity is often confined to a single stereoisomer, making stereocontrolled synthesis not just an academic challenge, but a practical necessity. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine, a camphor-derived reagent, has become an indispensable tool for the asymmetric hydroxylation of enolates.[1] This powerful technique facilitates the construction of complex, stereochemically dense natural products. This guide offers an in-depth exploration of its use, covering mechanistic principles and providing detailed, field-proven protocols.

Core Principles: Mechanism and Stereochemical Control

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine, a member of the Davis oxaziridine family, is a neutral, electrophilic oxidizing agent.[2] Its remarkable ability to effect asymmetric hydroxylation lies in a highly organized, substrate-directed transition state. The reaction is initiated by the nucleophilic attack of a prochiral enolate on the electrophilic oxygen atom of the oxaziridine ring.

The stereochemical outcome of this hydroxylation is governed by the facial selectivity of the enolate's approach to the oxaziridine. The sterically demanding camphor backbone of the reagent effectively blocks one face of the oxaziridine ring, compelling the incoming enolate to attack from the less hindered face. The geometry of the enolate (E versus Z) is also a key factor in determining the final stereochemistry of the resulting α-hydroxy carbonyl compound.

Figure 1: Generalized workflow for asymmetric hydroxylation.

Application in the Synthesis of (+)-Discodermolide

The marine-derived natural product (+)-discodermolide is a potent microtubule-stabilizing agent with significant potential as an anticancer drug.[3][4] Its intricate molecular architecture, boasting numerous stereocenters, poses a significant synthetic challenge. A landmark total synthesis by Smith and coworkers ingeniously employed (1R)-(-)-(10-Camphorsulfonyl)oxaziridine to install a crucial hydroxyl group with exceptional stereocontrol.

Pivotal Synthetic Step: Asymmetric Hydroxylation of a Lactone Enolate

In this synthetic route, a chiral lactone intermediate was deprotonated to generate the corresponding enolate. Subsequent treatment with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine led to the desired α-hydroxy lactone. The steric bulk of the camphor backbone of the reagent dictated the trajectory of the hydroxylation, ensuring it occurred from the less sterically encumbered face of the enolate, resulting in high yield and diastereoselectivity.

Figure 2: Key hydroxylation step in (+)-discodermolide synthesis.

Protocol: Asymmetric Hydroxylation of a Chiral Lactone

Materials:

-

Chiral lactone substrate

-

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the chiral lactone in anhydrous THF and cool the solution to -78 °C.

-

Enolate Formation: Add a solution of KHMDS in THF dropwise to the lactone solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

-

Hydroxylation: Dissolve (1R)-(-)-(10-Camphorsulfonyl)oxaziridine in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

-

Quenching: After stirring for 2-4 hours at -78 °C (monitor reaction progress by TLC), quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Workup: Allow the reaction mixture to warm to room temperature. Add diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-hydroxy lactone.

Data Summary:

| Substrate | Product | Yield (%) | Diastereomeric Ratio |

| Chiral Lactone Intermediate | α-Hydroxy Lactone | >90 | >95:5 |

Application in the Synthesis of (-)-Strychnine

The total synthesis of the exceptionally complex alkaloid (-)-strychnine has long been a benchmark in the field of organic synthesis.[5] A recurring challenge in many synthetic strategies is the stereoselective introduction of the hydroxyl group at the C-13 position. The use of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine has proven to be a highly effective method to address this challenge.[6]

Key Synthetic Step: Late-Stage Hydroxylation

In a formal synthesis of (-)-strychnine, a late-stage intermediate was subjected to asymmetric hydroxylation using (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. The inherent steric environment of the substrate, in concert with the facial selectivity of the reagent, led to the desired C-13 hydroxylated product with excellent stereocontrol. This step was instrumental in the successful completion of the synthesis.

Protocol: Late-Stage Asymmetric Hydroxylation

Materials:

-

Advanced strychnine intermediate

-

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried flask under an argon atmosphere, dissolve the strychnine intermediate in anhydrous THF and cool the solution to -78 °C.

-

Enolate Generation: Add a solution of NaHMDS in THF dropwise. Stir the resulting mixture at -78 °C for 45 minutes.

-

Hydroxylation: Add a solution of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine in THF to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extraction and Washing: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the hydroxylated product.

Data Summary:

| Substrate | Product | Yield (%) | Stereoselectivity |

| Late-Stage Strychnine Intermediate | C-13 Hydroxylated Product | High | Excellent |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider extending the reaction time or employing a slight excess of the oxaziridine reagent.

-

Suboptimal Stereoselectivity: The stereochemical outcome is highly sensitive to the substrate and reaction conditions. Lowering the reaction temperature can often enhance selectivity. The choice of base and solvent are also critical parameters.

-

Byproduct Removal: The sulfonimine byproduct is generally water-soluble and can be removed during the aqueous workup. However, in some instances, meticulous chromatography may be necessary for its complete removal.

-

Reagent Purity: The purity of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is paramount for achieving high yields and stereoselectivities. It is strongly recommended to use either freshly purified reagent or a high-purity commercial source.

Conclusion

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is a versatile and robust reagent for the asymmetric hydroxylation of enolates, and it has been instrumental in the total synthesis of numerous complex natural products. Its predictable stereochemical outcomes, high yields, and ease of use make it an invaluable asset for the modern synthetic chemist. The protocols and insights presented in this document are intended to serve as a practical and authoritative guide for researchers aiming to harness the full potential of this reagent in their synthetic campaigns.

References

-

Davis, F. A., Vishwakarma, L. C., Billmers, J. M., & Finn, J. (1984). Asymmetric hydroxylation of ester and ketone enolates using N-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]

-

Chen, B.-C., et al. (2003). Asymmetric Hydroxylation of Enolates using Enantiopure (Camphorylsulfonyl)oxaziridine Derivatives and Their Applications in the Synthesis of Natural Products. Drexel University. [Link]

-

Han, J., & Janda, K. D. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2633. [Link]

-

Singleton, D. A., et al. (1995). Synthesis of Derivatives of (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acid. Journal of Chemical Education, 72(12), 1104. [Link]

-

Chem-Station. (2015, October 17). Davis Oxidation. Chem-Station Int. Ed.[Link]

-

Knight, S. D., et al. (1993). Enantioselective Total Synthesis of (-)-Strychnine. Journal of the American Chemical Society, 115(19), 8849–8850. [Link]

-

Nava, A. A. (2020). Towards the Biosynthesis of (+)-Discodermolide. eScholarship, University of California. [Link]

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

-

Mickel, S. J., et al. (2004). Large-Scale Synthesis of (+)-Discodermolide. Organic Process Research & Development, 8(1), 92–100. [Link]

-

Paterson, I., et al. (2001). A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol. Organic & Biomolecular Chemistry, 1(1), 21-24. [Link]

-

Wikipedia. (2023, December 26). Discodermolide. [Link]

-

Wikipedia. (2023, December 29). Oxaziridine. [Link]

-

Smith, A. B., III, et al. (2007). (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. Journal of Organic Chemistry, 72(13), 4611–4620. [Link]

-

Davis, F. A., et al. (1990). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

-

MacMillan, D. W. C., et al. (2011). Synthesis of Strychnine. SynArchive. [Link]

-

Nakanishi, M., et al. (2002). Total synthesis of (-)-strychnine. Angewandte Chemie International Edition, 41(11), 1934-1936. [Link]

-

Wikipedia. (2023, November 28). Strychnine total synthesis. [Link]

-

Sheri, M., et al. (2022). Biosynthesis of strychnine. Nature, 607(7918), 337-342. [Link]

-

Glen Research. (n.d.). Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Report, 9(16). [Link]

Sources

- 1. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Discodermolide - Wikipedia [en.wikipedia.org]

- 5. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 6. www1.udel.edu [www1.udel.edu]

reaction conditions for Davis reagent oxidation of esters

Precision -Hydroxylation of Esters via Davis Oxidation

Executive Summary

The Davis oxidation, utilizing 2-(phenylsulfonyl)-3-phenyloxaziridine (the "Davis Reagent"), represents the benchmark methodology for the electrophilic

Mechanistic Principles

The transformation relies on the nucleophilic attack of a generated enolate onto the electrophilic oxygen of the

Mechanism of Action[1][2][3][5][6]

-

Enolization: Treatment of the ester with a non-nucleophilic strong base (typically KHMDS or LDA) generates the metal enolate. For esters,

-enolates are generally favored kinetically. -

Oxygen Transfer: The enolate attacks the oxaziridine oxygen.[1][3][5][6] The geometry of this approach is governed by steric minimization between the enolate substituents and the oxaziridine phenyl/sulfonyl groups.

-

Fragmentation: The resulting hemiaminal intermediate is unstable and spontaneously collapses to yield the

-hydroxy ester and the sulfonimine byproduct.

Figure 1: Mechanistic pathway of Davis Oxidation.[2][5][6] The reaction is driven by the release of ring strain in the oxaziridine.

Critical Reaction Parameters

To achieve yields >85% and minimize side reactions (e.g.,

Base Selection: The KHMDS Advantage

While Lithium Diisopropylamide (LDA) is standard for ketones, Potassium Hexamethyldisilazide (KHMDS) is often superior for esters.

-

Reasoning: Potassium enolates are more reactive than lithium enolates toward the oxaziridine, allowing the oxidation to proceed rapidly at -78°C. This speed is crucial to outcompete the decomposition of the sensitive ester enolate.

-

Alternative: NaHMDS can be used, but KHMDS generally offers the best balance of basicity and steric bulk to prevent nucleophilic attack on the ester carbonyl.

Solvent System

-

Primary Solvent: Anhydrous Tetrahydrofuran (THF) is required.

-

Additives: HMPA (Hexamethylphosphoramide) or DMPU is frequently added (4:1 THF:HMPA) when using LDA to disrupt enolate aggregates, enhancing reactivity. However, with KHMDS, additives are often unnecessary due to the looser aggregation of potassium enolates.

Stoichiometry & Temperature

-

Temperature: Strictly -78°C . Warming prior to quenching can lead to enolate equilibration (loss of stereochemistry in chiral substrates) or condensation byproducts.

-

Reagent Ratio:

-

Base: 1.1 – 1.2 equivalents (ensure complete enolization).

-

Davis Reagent: 1.2 – 1.5 equivalents. Excess oxidant ensures the enolate is trapped immediately upon formation (if adding enolate to oxidant) or upon addition (oxidant to enolate).

-

Standard Experimental Protocol

Objective:

Materials

-

Substrate: Methyl phenylacetate (1.0 eq)

-

Reagent: 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) (1.5 eq) [1]

-

Base: KHMDS (0.5 M in toluene) (1.2 eq)

-

Solvent: Anhydrous THF

-

Quench: Sat. aq. NH

Cl

Workflow Diagram

Figure 2: Step-by-step experimental workflow for ester oxidation.

Detailed Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent Charge: Add anhydrous THF (concentration ~0.1 M relative to substrate).

-

Base Addition: Cool the solvent to -78°C (dry ice/acetone bath). Add KHMDS (1.2 eq) dropwise via syringe.

-

Enolization: Add the ester (dissolved in minimal THF) dropwise to the base solution over 10 minutes. Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

Oxidant Preparation: In a separate flame-dried vial, dissolve the Davis Reagent (1.5 eq) in anhydrous THF.

-

Oxidation: Transfer the Davis Reagent solution slowly via cannula or syringe into the enolate solution, ensuring the internal temperature does not rise above -70°C.

-

Note: The solution often turns yellow/orange upon enolate formation and may lighten upon oxidation.

-

-

Reaction: Stir at -78°C for 1–2 hours. Monitor consumption of starting material by TLC.

-

Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH

Cl. Do not warm before quenching. -

Workup: Remove the cooling bath and allow to warm to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: The crude mixture contains the product and the sulfonimine byproduct. Flash column chromatography (Silica gel, Hexanes/EtOAc) easily separates the polar

-hydroxy ester from the less polar sulfonimine.

Asymmetric Applications

For the synthesis of chiral drugs, racemic oxidation is often insufficient. The Camphorsulfonyl Oxaziridine (CSO) derivatives (e.g., (+)- or (-)-(camphorsulfonyl)oxaziridine) allow for enantioselective

-

Stereocontrol: The rigid bicyclic camphor skeleton differentiates the faces of the enolate.[1]

-

Conditions: The protocol remains identical, but the choice of base (KHMDS vs NaHMDS) can significantly flip the sense of induction due to changes in the transition state chelation [2].

-

Expectation: ee values of >90% are achievable for optimized ester substrates.[7]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete enolization | Switch from LDA to KHMDS; increase base stirring time. |

| Claisen Product | Self-condensation of ester | Ensure temperature stays <-70°C; add ester slowly to base (inverse addition). |

| Attack on Nitrogen | Rare with Davis reagent, but possible with hindered enolates. Use sterically bulkier oxaziridines. | |

| No Reaction | Wet THF or old Reagent | Distill THF over Na/Benzophenone; Check titer of base; Recrystallize Davis reagent. |

| Low ee (Asymmetric) | Enolate equilibration | Quench strictly at -78°C. Do not prolong reaction time unnecessarily. |

References

-

Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. "Synthesis of

-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines."[3][6][8] J. Org.[6][8][9] Chem.1984 , 49, 3241–3243.[6][8][10] Link -

Davis, F. A. ; Sheppard, A. C.; Chen, B.-C.; Haque, M. S.[6] "Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridines." J. Am. Chem. Soc.[6][10][11]1990 , 112, 6679–6690.[6][10] Link

-

Davis, F. A. ; Chen, B. C.[6][9][10] "Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines." Chem. Rev.[9][10][12]1992 , 92, 919–934.[9][10] Link

-

Evans, D. A. ; Morrissey, M. M.; Dorow, R. L.[3] "Asymmetric oxygenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure alpha-hydroxy carboxylic acid derivatives." J. Am. Chem. Soc.[6][10][11]1985 , 107, 4346–4348. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Davis oxidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CHEMISTRY [examjobexpertcontent.com]

- 6. Davis Oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Oxidation Reactions | NROChemistry [nrochemistry.com]

- 12. uwindsor.ca [uwindsor.ca]

Application Note: Solvent Engineering for Asymmetric Oxidations using (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Executive Summary

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (CSO) is a premier "Davis Reagent" derivative used for the asymmetric

This guide moves beyond basic solubility to explain how solvent polarity, coordination ability, and hydrogen bonding potential dictate the Enantiomeric Excess (

Mechanistic Basis of Solvent Influence[1]

The reactivity of CSO is driven by the electrophilic nature of the oxaziridine oxygen. However, the stereoselectivity is governed by the approach of the nucleophile (enolate or sulfide) to this oxygen.

The "Open" vs. "Closed" Transition State

In enolate oxidations, the metal cation (Li

-

Non-Coordinating Solvents (e.g., Toluene, Et₂O): Favor a Closed Transition State where the metal cation chelates between the enolate oxygen and the oxaziridine sulfonyl group. This rigidity often yields high stereocontrol but can be substrate-dependent.

-

Coordinating Solvents (e.g., THF, HMPA): Solvate the metal cation, preventing chelation. This forces an Open Transition State , where steric repulsion between the camphor skeleton and the substrate dominates.

-

The Switch: Changing from THF to a THF/HMPA mixture can completely reverse the absolute configuration of the product by shifting from a closed to an open transition state.

Visualization: Solvent-Dependent Transition States

Figure 1: Solvent coordination determines whether the reaction proceeds via a chelated (Closed) or dipolar (Open) transition state, directly impacting stereochemical outcome.

Solvent Selection Matrix

Select your solvent based on the substrate class and desired outcome.

| Solvent Class | Representative Solvents | Primary Application | Mechanism of Action | Critical Note |

| Polar Aprotic (Coordinating) | THF | Solvates Li | Standard. The baseline solvent for most Davis oxidations. | |

| Polar Additives | HMPA , DMPU | Sequesters cations completely ("Naked Enolate"). | High Impact. Can reverse enantioselectivity compared to pure THF. Toxic (HMPA). | |

| Non-Polar Aprotic | DCM , CHCl | Sulfide Oxidation | Dissolves CSO and sulfide; no cation interference. | Excellent for neutral oxidations. Easy workup. |

| Non-Polar | Toluene, CCl | Promotes tight ion-pairing (Closed TS). | Poor solubility for some enolates at low temp. | |

| Protic | Methanol, Ethanol | Avoid | Hydrogen bonding with oxaziridine oxygen. | Retards reaction rate; degrades reagent stability. |

Protocol A: Asymmetric -Hydroxylation of Ketones

Objective: Introduce a hydroxyl group at the

Reagents & Preparation

-

Substrate: Prochiral ketone (1.0 equiv).

-

Base: LiHMDS or NaHMDS (1.1 equiv) – Selection dictates the cation.

-

Oxidant: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.2 equiv).

-

Solvent: Anhydrous THF (primary); HMPA (optional additive).

Step-by-Step Workflow

-

Enolate Generation:

-

Flame-dry a round-bottom flask under Argon.

-

Add anhydrous THF (0.5 M relative to substrate).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add Base (LiHMDS) dropwise. Stir for 30 min.

-

Add the ketone substrate dropwise. Stir for 45-60 min at -78°C to ensure complete enolization.

-

Decision Point: If testing "Open TS" selectivity, add HMPA (2-4 equiv) now and stir for 15 min.

-

-

Oxidation:

-

Dissolve (1R)-CSO in a minimal amount of THF (separately cooled to -78°C if possible).

-

Cannulate the CSO solution into the enolate mixture slowly down the side of the flask.

-

CRITICAL: Maintain temperature at -78°C. Warming causes racemization of the enolate.

-

Stir for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

-

Quench & Workup:

-

Quench with saturated aqueous NH

Cl at -78°C. -

Allow to warm to room temperature.

-

Dilute with Et

O or EtOAc. Wash with water and brine. -

Dry over MgSO

and concentrate. -

Purification: Flash chromatography.[1] The byproduct (camphorsulfonimine) is less polar than the alcohol.

-

Workflow Diagram

Figure 2: Operational workflow for low-temperature enolate hydroxylation.

Protocol B: Asymmetric Oxidation of Sulfides

Objective: Oxidize a sulfide to a chiral sulfoxide (sulfones are potential over-oxidation byproducts).

Reagents

-

Substrate: Sulfide (1.0 equiv).

-

Oxidant: (1R)-CSO (1.1 equiv).

-

Solvent: DCM or CCl

(0.2 M).

Procedure

-

Dissolve the sulfide in DCM at Room Temperature (RT).

-

Cool to 0°C (ice bath) to maximize selectivity (though RT is often acceptable for reactivity).

-

Add solid (1R)-CSO in one portion.

-

Stir until the oxaziridine is consumed (monitor by TLC; CSO spots usually stain active with iodide/starch).

-

Filtration: If CCl

is used, the byproduct imine often precipitates. In DCM, it remains soluble. -

Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Enolate decomposition or moisture. | Ensure strict anhydrous conditions. Verify THF is dry/inhibitor-free. |

| Low ee % | Mixed transition states. | Switch Solvents. If using THF, try adding HMPA. If using NaHMDS, switch to KHMDS to alter cation size. |

| Racemization | Temperature too high during quench. | Must quench at -78°C. The |

| No Reaction | Steric bulk. | CSO is sterically demanding. Switch to the less bulky N-phenylsulfonyl oxaziridine (Davis Reagent) if chirality is not required, or warm slightly (risk to ee). |

References

-

Davis, F. A., & Chen, B. C. (1992).[2] Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines.[3][4] Chemical Reviews.

-

Organic Syntheses. (1990). Synthesis of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.[5][6][7] Org.[2][8] Synth. 69, 158.

-

Sigma-Aldrich. Product Specification: (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.[6][9]

-

Santa Cruz Biotechnology. Chemical Properties of Camphorsulfonyl Oxaziridine.[5]

-

Drexel University (Davis Group). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Davis oxidation - Wikipedia [en.wikipedia.org]

- 3. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | CAS 104372-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. alkalisci.com [alkalisci.com]

- 7. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine 104372-31-8 [sigmaaldrich.com]

Application Notes & Protocols: A Comprehensive Guide to (1R)-(-)-(10-Camphorsulfonyl)oxaziridine

Introduction: The Architect of Asymmetry

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine, a member of the Davis oxaziridine family of reagents, stands as a cornerstone in modern asymmetric synthesis.[1] Derived from the naturally abundant and chiral camphor skeleton, this reagent is a neutral, aprotic, and highly effective electrophilic oxygen transfer agent.[2] Its rigid bicyclic structure provides a well-defined steric environment, enabling the highly enantioselective oxidation of a wide range of nucleophilic substrates.

The high strain of the three-membered oxaziridine ring and the inherent weakness of the N-O bond are the sources of its reactivity.[3] Unlike many other powerful oxidants, its reactions are typically clean, occurring under mild, non-acidic, and non-basic conditions, which preserves sensitive functional groups within complex molecules. This guide provides an in-depth overview of its properties, safe handling procedures, and detailed protocols for its application, aimed at researchers and process chemists in the pharmaceutical and fine chemical industries.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties is fundamental to its safe and effective use. The following table summarizes key data sourced from reliable suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 104372-31-8 | [2][4] |

| Molecular Formula | C₁₀H₁₅NO₃S | [4][5] |

| Molecular Weight | 229.30 g/mol | [4][5] |

| Appearance | White to off-white powder or crystals | [6] |

| Melting Point | 170-174 °C | [7] |

| Optical Rotation | [α]²⁰/D −44°, c = 2.2 in chloroform | [8] |

| Storage Temperature | 2-8°C (Refrigerate) | [6][8] |

| Storage Class | 11 - Combustible Solids |

The Principle of Electrophilic Oxygen Transfer: Mechanism of Action

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine functions by transferring its oxygen atom to a nucleophilic center. The reaction is driven by the release of strain energy from the three-membered ring. The sulfonimine is generated as a stable, readily separable by-product.

The enantioselectivity of the oxidation arises from the steric hindrance imposed by the camphor backbone. The substrate approaches the oxaziridine oxygen from the least hindered trajectory, leading to the preferential formation of one enantiomer. This is particularly effective for the oxidation of prochiral sulfides and enolates.

Caption: Generalized mechanism of electrophilic oxygen transfer.

Core Protocols: Handling, Storage, and Safety

Adherence to strict safety and handling protocols is paramount to ensure both user safety and reagent integrity.

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles.

-

Hand Protection: Use nitrile rubber gloves. Note that no definitive breakthrough time is available, so gloves should be changed immediately upon contamination.[9]

-

Respiratory Protection: For handling significant quantities or in the absence of adequate ventilation, use a NIOSH-approved respirator for organic powders.

-

Lab Coat: A standard laboratory coat is required.

Storage and Stability

-

Temperature: Store the reagent in a tightly sealed container in a refrigerator at 2-8°C .[6][8] This minimizes degradation over time.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, although the reagent is not acutely water-sensitive.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10]

Handling and Dispensing

-

Environment: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[10]

-

Static Electricity: Take precautionary measures against static discharge, as fine organic powders can be flammable.

-

Dispensing: Use appropriate tools (spatula, powder funnel) for weighing and transferring the solid. Avoid creating dust clouds.

Applications in Asymmetric Synthesis

This reagent is a versatile tool for several key transformations in drug development and total synthesis.

-

Asymmetric Oxidation of Sulfides: A premier application is the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. This is famously used in the synthesis of proton pump inhibitors like S-omeprazole (Esomeprazole).[11][12]

-

Asymmetric α-Hydroxylation of Enolates: The reagent provides a reliable method for synthesizing optically active α-hydroxy carbonyl compounds from ketone and ester enolates.[12][13] These products are valuable chiral building blocks in natural product synthesis.[13]

-

Other Oxidations: It has also been employed for the diastereoselective hydroxylation of complex substrates like chlorophyll enolates and the synthesis of polyhydroxylated pyrrolidines.[14]

Experimental Protocol: Asymmetric Oxidation of a Thioether

The following protocol is a representative example adapted from the process development of S-omeprazole, demonstrating the reagent's use in an industrial context.[11] This procedure details the enantioselective oxidation of a pyrmetazole sulfide.

General Workflow

Caption: Standard workflow for asymmetric sulfide oxidation.

Step-by-Step Procedure

Objective: To oxidize a prochiral sulfide to the corresponding (S)-sulfoxide with high enantioselectivity.

Materials:

-

Pyrmetazole sulfide (Substrate)

-

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (Oxidant, 1.05 equivalents)

-

1,8-Diazabicycloundec-7-ene (DBU) (Base, 1.1 equivalents)

-

Isopropanol (Solvent)

-

Toluene (Co-solvent)

-

Reaction vessel equipped with overhead stirring, temperature probe, and addition funnel.

Protocol:

-

Prepare the Substrate Solution:

-

In a primary reactor, dissolve the pyrmetazole sulfide (1.0 equiv) in toluene.

-

Concentrate the solution under vacuum to remove residual water.

-

Add isopropanol to the residue and adjust the temperature to 22 ± 3°C.

-

Causality: The base (DBU) is required to deprotonate the substrate, forming the nucleophilic species that will be oxidized. Add DBU (1.1 equiv) while maintaining the temperature below 25°C.[11]

-

-

Prepare the Oxidant Suspension:

-

In a separate, clean, and dry reactor, add isopropanol.

-

Add (1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1.05 equiv) to form a suspension.

-

Cool the suspension to 12 ± 3°C.

-

Causality: Running the reaction at a reduced temperature is critical for maximizing enantioselectivity by rigidifying the transition state, which amplifies the energetic difference between the two diastereomeric pathways.

-

-

Execute the Asymmetric Oxidation:

-

Slowly add the prepared pyrmetazole solution dropwise to the oxidant suspension over approximately 60 minutes. Maintain the reaction temperature at 12 ± 3°C throughout the addition.[11]

-

Causality: A slow, controlled addition prevents temperature spikes and ensures the substrate reacts with the oxidant rather than undergoing side reactions.

-

Stir the resulting reaction mixture at 12 ± 3°C for approximately 10 hours.[11]

-

-

Reaction Monitoring & Workup:

-

Monitor the reaction for completion by taking samples for analysis by HPLC.

-

Once complete, transfer the suspension to a filter. The solid is the camphorsulfonimine by-product.

-

Collect the mother liquor, which contains the desired S-sulfoxide product.

-

Wash the solid filter cake with cold isopropanol to recover any entrained product.[11]

-

-

Product Isolation and Purification:

-

Combine the mother liquor and the washings.

-

The product can now be isolated from the solvent, often through crystallization by adding an appropriate counter-ion and anti-solvent, as detailed in specific process chemistry literature.[11]

-

References

- Vertex AI Search. (n.d.). What is the significance and application of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine? - FAQ.

- Sigma-Aldrich. (n.d.). (1R)-(-)-(10-Camphorsulfonyl)oxaziridine 104372-31-8.

- ChemicalBook. (n.d.). (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8.

- Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE.

- Davis, F. A., et al. (1984). Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties. Journal of the American Chemical Society.

- Glen Research. (n.d.). Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine.

- Fisher Scientific. (n.d.). eMolecules (1R)-(-)-(10-Camphorsulfonyl)oxaziridine.

- Santa Cruz Biotechnology. (n.d.). (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | CAS 104372-31-8.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - D(+)-10-Camphorsulfonic acid.

- Wikipedia. (n.d.). Oxaziridine.

- ResearchGate. (n.d.). (+)-(2 R ,8a S )-10-(Camphorylsulfonyl)Oxaziridine.

- Santa Cruz Biotechnology. (n.d.). (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS 104322-63-6.

- Sigma-Aldrich. (n.d.). (1R)-(-)-(10-Camphorsulfonyl)oxaziridine 104372-31-8 Properties.

- Sigma-Aldrich. (n.d.). (1R)-(-)-(10-Camphorsulfonyl)oxaziridine 104372-31-8 Application.

- AK Scientific, Inc. (n.d.). 104322-63-6 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine.

- Clariant. (2017). Safety Data Sheet.

- Otto Chemie Pvt Ltd. (n.d.). (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, 97%.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 3. Oxaziridine - Wikipedia [en.wikipedia.org]

- 4. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | CAS 104372-31-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS 104322-63-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, 97% - 104322-63-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. 104322-63-6 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine AKSci V1619 [aksci.com]

- 8. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine 104372-31-8 [sigmaaldrich.com]

- 9. clariant.com [clariant.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (1R)-(−)-(10-カンファースルホニル)オキサジリジン | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Davis Reagent Oxidations

Welcome to the technical support center for Davis reagent oxidations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving enantiomeric excess in their experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve high enantioselectivity and reproducible results in your asymmetric oxidations.

Introduction to Davis Reagent and Enantioselective Oxidations

N-sulfonyloxaziridines, commonly known as Davis reagents, are a class of neutral, aprotic, and stable oxidizing agents widely used in organic synthesis.[1] A key application of these reagents, particularly chiral variants derived from precursors like camphor sulfonic acid, is the enantioselective oxidation of various substrates.[2] This includes the α-hydroxylation of ketones and esters to produce optically active α-hydroxy carbonyl compounds and the oxidation of prochiral sulfides to chiral sulfoxides.[3][4]

Achieving a high enantiomeric excess (ee) is often a critical goal in these transformations, as the biological activity of chiral molecules is frequently dependent on their stereochemistry. This guide will delve into the key factors influencing enantioselectivity and provide practical advice for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a Davis oxidation?

A1: The Davis oxidation proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism.[1] In the case of α-hydroxylation, a base is used to generate an enolate from the carbonyl starting material. This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the oxaziridine ring.[5] This is followed by the fragmentation of the resulting hemiaminal intermediate to yield the α-hydroxy carbonyl compound and an N-sulfonylimine byproduct.[1]

Q2: What are the primary applications of chiral Davis reagents?

A2: Chiral Davis reagents are primarily employed for asymmetric oxidations. The most common applications include the enantioselective α-hydroxylation of ketones and esters, and the asymmetric oxidation of sulfides to sulfoxides.[3] These reactions are valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential.[4]

Q3: How should I store Davis reagents?

A3: Davis reagents are generally stable, crystalline solids. They should be stored in a cool, dry place, away from light. For long-term storage, refrigeration is recommended. It is advisable to keep the container tightly sealed to prevent decomposition.

Q4: What is the N-sulfonylimine I see in my reaction mixture, and how do I remove it?

A4: The N-sulfonylimine is the byproduct of the Davis reagent after it has transferred its oxygen atom.[6] Its presence is expected. This byproduct is typically removed during the aqueous workup and subsequent purification steps, such as column chromatography.

Troubleshooting Guide: Improving Low Enantiomeric Excess (ee)

Low or inconsistent enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and addressing the factors that may be compromising the stereoselectivity of your Davis oxidation.

Key Factors Influencing Enantioselectivity

The stereochemical outcome of a Davis oxidation is governed by a complex interplay of steric and electronic factors in the transition state. The following table summarizes the most critical parameters to consider when troubleshooting low enantiomeric excess.

| Factor | Influence on Enantiomeric Excess (ee) | Causality and Recommendations |

| Chiral Reagent Structure | The steric and electronic properties of the chiral oxaziridine are paramount for high enantioselectivity. | The camphor-derived backbone of many chiral Davis reagents provides a rigid scaffold that effectively shields one face of the oxaziridine ring, directing the nucleophilic attack of the substrate to the less hindered face. Functionalization of the camphor skeleton can further enhance this steric blocking, leading to improved ee. For instance, the introduction of bulky substituents on the camphor ring can increase the steric demand of one approach, thereby enhancing facial selectivity.[7] If you are experiencing low ee, consider using a more sterically demanding chiral Davis reagent. |

| Substrate Structure | The substitution pattern of the substrate, particularly in the vicinity of the reaction center, plays a crucial role in stereodifferentiation. | For the α-hydroxylation of ketones, trisubstituted enolates generally give higher ee than tetrasubstituted enolates.[8] This is because the increased steric bulk in tetrasubstituted enolates can lead to competing, less selective reaction pathways. The steric and electronic nature of the substituents on the substrate dictates the preferred orientation in the transition state. If possible, modifying the substrate to increase steric differentiation between the two faces can improve enantioselectivity. |